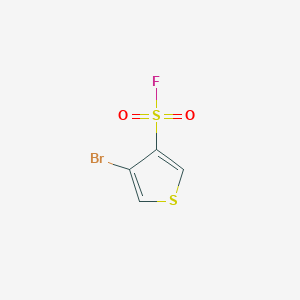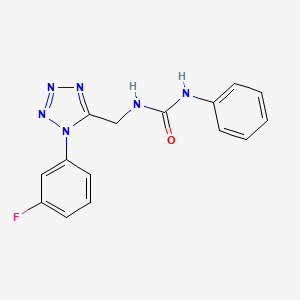
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. Tetrazole derivatives, in general, have been studied for various pharmacological properties, including antiallergic, antibacterial, and antiviral activities. The presence of a fluorophenyl group in the compound suggests that it may exhibit unique physical and chemical properties that could be leveraged in medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. For instance, hydrothermal synthesis has been employed to produce 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which involves the reaction of an aromatic nitrile with sodium azide in the presence of ammonium salts under hydrothermal conditions . Similarly, the synthesis of the compound might involve the condensation of appropriate precursors, such as a fluorophenyl derivative and a tetrazole moiety, followed by the introduction of a urea group.
Molecular Structure Analysis
Tetrazole derivatives often exhibit interesting structural properties due to the presence of the tetrazole ring. X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly used to elucidate the structure of these compounds. For example, the structural and conformational properties of fluorophenylthioureas have been analyzed using a combination of X-ray diffraction and vibrational spectra . These techniques could be applied to determine the molecular structure of "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" and to understand the orientation of its functional groups.
Chemical Reactions Analysis
Tetrazole derivatives can participate in various chemical reactions. Photodecomposition studies of tetrazole-thiones have shown that they can undergo clean photodecomposition to form carbodiimides, indicating the potential for photochemical reactivity in tetrazole compounds . Additionally, the reactivity of tetrazole sulfones in Julia-Kocienski olefination reactions has been explored, which could provide insights into the types of chemical transformations that the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule. The antiallergic activity of certain tetrazole derivatives has been linked to their physicochemical properties, and these relationships have been quantitatively analyzed using models such as the Hansch/Free-Wilson model . The compound "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea" would likely exhibit unique physical and chemical properties due to the combination of the tetrazole ring, fluorophenyl group, and urea functionality.
科学的研究の応用
Radiotracer Development for PET Imaging
Studies involving compounds like 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1) demonstrate the utility of fluorinated compounds in developing radiotracers for Positron Emission Tomography (PET) imaging. These radiotracers target specific receptors in the human body, such as the sphingosine-1-phosphate receptor 1 (S1PR1), to assess safety, dosimetry, and characteristics for evaluating inflammation in clinical populations (Brier et al., 2022). The development and application of such fluorinated compounds in imaging technologies provide valuable tools for non-invasive diagnostics and the study of disease progression.
Metabolism and Disposition Studies
Disposition and metabolism studies, such as those conducted on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), offer insights into the pharmacokinetics of novel therapeutic agents. These studies provide essential data on how drugs are absorbed, metabolized, and excreted in the human body, guiding dosage recommendations and identifying potential metabolites with therapeutic or toxic effects (Renzulli et al., 2011). Similar methodologies could be applied to the study of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea to understand its pharmacokinetic profile.
Molecular Imaging and Diagnostic Applications
Fluorinated compounds are frequently used in molecular imaging to diagnose and monitor various diseases. For example, fluorodopa PET imaging is utilized to assess dopaminergic function in patients with Parkinson's disease, demonstrating the value of fluorinated compounds in enhancing our understanding of neurodegenerative diseases and their progression (Snow et al., 2000). Research into similar compounds could explore diagnostic applications or contribute to the development of new imaging agents for detecting and monitoring other conditions.
特性
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJFIUZDJCWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)
![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)
![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)

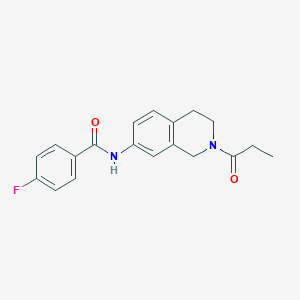

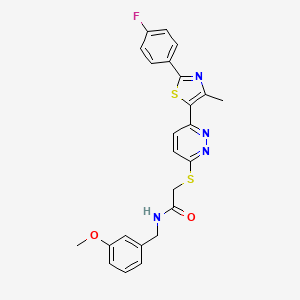
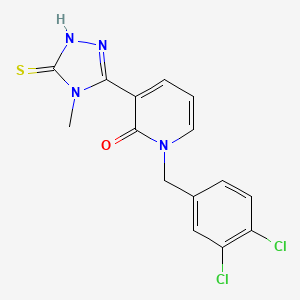


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)
